molecular formula C11H12O3S B1488576 4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid CAS No. 2023194-50-3

4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid

Cat. No.: B1488576
CAS No.: 2023194-50-3
M. Wt: 224.28 g/mol
InChI Key: QXUKKRZPDWQKSO-UHFFFAOYSA-N
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Description

4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid, also known as 4-THOB, is an organic compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, such as thiophene derivatives, polymers, and peptides. 4-THOB has also been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery.

Scientific Research Applications

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) focused on the development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, including HPF and APF, are resistant to light-induced autoxidation and can visualize −OCl generated in stimulated neutrophils, indicating potential applications in biological and chemical research for studying the roles of hROS and −OCl (Setsukinai et al., 2003).

Co-Crystals Involving Hydrogen and Halogen Bonding

Takemura et al. (2014) investigated the co-crystallization of 4-iodotetrafluorobenzoic acid with tetrahydrothiophene, leading to polymers and co-crystals that demonstrate hydrogen and halogen bonding. This suggests the potential for designing structured materials with specific bonding characteristics (Takemura et al., 2014).

Oxidative Degradation of Pollutants

Research by Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide for the oxidative degradation of organic compounds in water, such as 4-chlorophenol. This study presents a potential advanced oxidation process suitable for treating chromate-contaminated wastewaters and other recalcitrant organic compounds (Bokare & Choi, 2010).

Synthesis and Biological Evaluation

A series of benzoic acid derivatives were synthesized by Chaitramallu et al. (2017) with significant stereo selectivity and improved yields, demonstrating potential applications in biological activity studies (Chaitramallu et al., 2017).

Materials Science and Solar Cell Applications

Ferdowsi et al. (2018) designed and synthesized a metal-free organic sensitizer for dye-sensitized solar cells (DSSCs), incorporating a triphenylamine segment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid. This research highlights the potential of such compounds in the development of efficient and stable DSSCs (Ferdowsi et al., 2018).

Corrosion Inhibition

Arrousse et al. (2021) focused on the synthesis of compounds that inhibit the corrosion of mild steel in acidic media, suggesting applications of related benzoic acid derivatives as corrosion inhibitors in industrial settings (Arrousse et al., 2021).

Biochemical Analysis

Biochemical Properties

4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also result in conformational changes that affect protein function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s ability to alter signaling pathways and gene expression profiles, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, docking studies have shown that similar compounds can bind to specific protein targets, leading to inhibition of bacterial cell division . This binding interaction is crucial for the compound’s antimicrobial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For example, studies on similar compounds have shown that high doses can lead to cytotoxicity and adverse effects on normal cells . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that similar compounds can be distributed to various tissues, where they exert their effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-(thiolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-11(13)8-1-3-9(4-2-8)14-10-5-6-15-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKKRZPDWQKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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